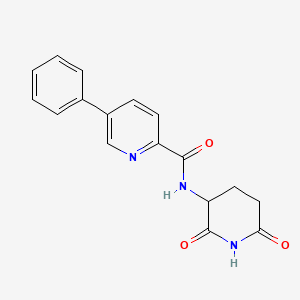

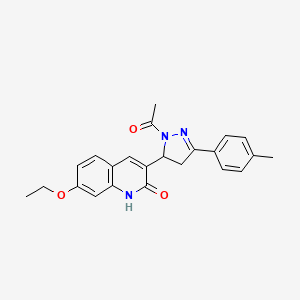

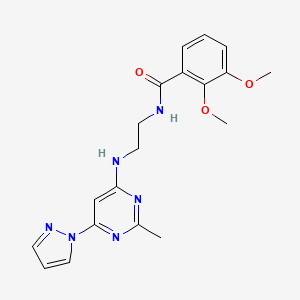

N-(2,6-Dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,6-Dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide” is a compound that has been used as a raw material in the synthesis of a series of novel pomalidomide linked with diphenylcarbamide derivatives . These derivatives have shown potential in suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments .

Synthesis Analysis

The compound was synthesized through several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds were confirmed by 1 H NMR, 13 C NMR, and MS .Molecular Structure Analysis

The molecular structure of “N-(2,6-Dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide” was confirmed by 1 H NMR, 13 C NMR, and MS . It is a derivative of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione .Chemical Reactions Analysis

The compound was used as a raw material in the synthesis of a series of novel pomalidomide linked with diphenylcarbamide derivatives . This involved several step reactions of substitution, click reaction, and addition reaction .Mechanism of Action

Target of Action

The primary target of N-(2,6-Dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide is cereblon (CRBN) . Cereblon is a protein that plays a crucial role in various biological processes, including limb outgrowth and the formation of neural structures during embryogenesis .

Mode of Action

N-(2,6-Dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide interacts with cereblon, modulating its activity . It is a functionalized cereblon ligand used in the development of Thalidomide-based PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by tagging unwanted proteins for degradation .

Biochemical Pathways

The compound affects the ubiquitin-proteasome pathway, a critical pathway in protein degradation . By modulating cereblon activity, it influences the tagging of specific proteins for degradation, thereby altering the protein composition within the cell .

Pharmacokinetics

Its storage temperature is between 2-8°c , suggesting that it may require specific storage conditions to maintain stability and efficacy.

Result of Action

The result of the compound’s action is the targeted degradation of specific proteins . This can lead to various cellular effects, depending on the proteins targeted. For example, if the targeted proteins are involved in cell proliferation, their degradation could lead to reduced cell growth .

Action Environment

The action of N-(2,6-Dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide can be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and efficacy . Additionally, the presence of other molecules could potentially interfere with the compound’s interaction with cereblon .

properties

IUPAC Name |

N-(2,6-dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c21-15-9-8-14(17(23)20-15)19-16(22)13-7-6-12(10-18-13)11-4-2-1-3-5-11/h1-7,10,14H,8-9H2,(H,19,22)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNRINAYNPIUKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1NC(=O)C2=NC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-Dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-6-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one](/img/structure/B2946553.png)

![N-(2,4-difluorophenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2946555.png)

![Methyl (E)-4-oxo-4-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)pyrrolidin-1-yl]but-2-enoate](/img/structure/B2946557.png)

![2-Methyl-3-((2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2946558.png)

![2-(3,5-difluorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2946560.png)

![1-[1-(3,4-Dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-piperidin-1-ylethanone](/img/structure/B2946574.png)